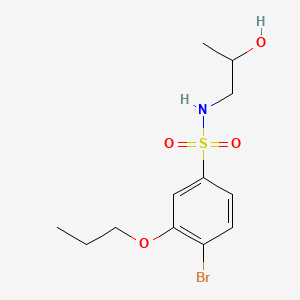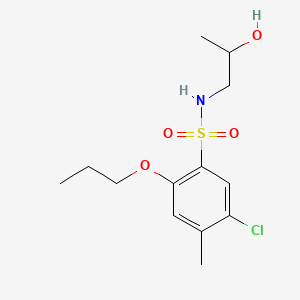![molecular formula C9H7N5OS B604341 5-アミノ-2-([1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール-6-イル)フェノール CAS No. 1030536-88-9](/img/structure/B604341.png)
5-アミノ-2-([1,2,4]トリアゾロ[3,4-b][1,3,4]チアジアゾール-6-イル)フェノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol, also known as ATTP, is a synthetic phenol compound with a wide range of applications in scientific research. ATTP has been studied for its biochemical and physiological effects, as well as its potential for use in lab experiments.
科学的研究の応用
抗がん活性
1,2,4-トリアゾロ[3,4-b][1,3,4]チアジアジン誘導体は、抗がん作用を示すことが判明しています {svg_1}. これらは癌細胞と相互作用し、その増殖を阻害するため、癌治療の潜在的な候補となります。
抗菌活性
これらの化合物は、抗菌作用を示すことが示されており、さまざまな細菌や真菌の感染症との闘いに役立ちます {svg_2}. これらはこれらの微生物の増殖を阻害することにより、感染症の予防または治療を行います。
鎮痛および抗炎症活性
1,2,4-トリアゾロ[3,4-b][1,3,4]チアジアジンの誘導体は、鎮痛および抗炎症作用を有することが判明しています {svg_3}. これにより、新しい鎮痛薬や抗炎症薬の開発のための潜在的な候補となります。
抗酸化活性
これらの化合物は、抗酸化作用を示すことが実証されています {svg_4}. 抗酸化物質とは、環境やその他のストレスに対する反応として、体が生成する不安定な分子であるフリーラジカルによって引き起こされる細胞への損傷を予防または遅らせることができる物質です。
抗ウイルス活性
1,2,4-トリアゾロ[3,4-b][1,3,4]チアジアジン誘導体は、抗ウイルス作用を示すことが示されています {svg_5}. これらはウイルスの複製を阻害するため、さまざまなウイルス感染症の治療の潜在的な候補となります。
酵素阻害剤
これらの化合物は、炭酸脱水酵素、コリンエステラーゼ、アルカリホスファターゼ、リパーゼ、アロマターゼなど、さまざまな酵素を阻害することが判明しています {svg_6}. これにより、これらの酵素を標的とする新しい薬剤の開発のための潜在的な候補となります。
抗結核剤
1,2,4-トリアゾロ[3,4-b][1,3,4]チアジアジン誘導体は、抗結核剤として作用することが判明しています {svg_7}. これらは、結核の原因となる細菌である結核菌の増殖を阻害することができます。
細胞毒性
一部の誘導体は、乳がん細胞株に対して細胞毒性を示すことが示されています {svg_8}. これにより、乳がんの新しい治療法の開発における潜在的な使用が示唆されます。
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
Compounds with similar structures have been found to exhibit cytotoxic activities against cancer cells . They can induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase . They can also upregulate P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Biochemical Pathways
Compounds with similar structures have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in various biochemical pathways, including cellular respiration, nerve impulse transmission, phosphate metabolism, fat digestion, and estrogen synthesis, respectively .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been performed on compounds with similar structures . These studies can provide insights into the compound’s bioavailability and its interactions with biological systems .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
実験室実験の利点と制限
5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol has a number of advantages for use in lab experiments. It is relatively simple and cost-effective to synthesize, making it an ideal choice for scientific research. Additionally, 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol can be used for a variety of applications, including imaging and tracking cell processes, enzyme assays, and studying the structure and function of proteins, DNA, and drugs. Finally, 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol has been shown to have a cytotoxic effect on some cells, suggesting that it may have potential applications in cancer therapy.
However, 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol also has some limitations. The mechanism of action of 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol is not yet fully understood, and the biochemical and physiological effects of 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol are not well understood. Additionally, 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol has not been tested in humans and may have toxic effects on some cells.
将来の方向性
Given the potential applications of 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol in scientific research, there are a number of possible future directions for research. These include further study of the mechanism of action of 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol, the biochemical and physiological effects of 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol, and the potential applications of 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol in cancer therapy. Additionally, further research is needed to determine the safety of 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol for use in humans. Finally, further research is needed to determine the potential applications of 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol in other areas, such as drug development and disease diagnosis.
合成法
5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol is synthesized through a multi-step process, beginning with the reaction of a 1,2,4-triazole with a thiohydantoin. The resulting compound is then reacted with an amine and a phenol to form a Schiff base, which is then reduced to form 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol. This process is relatively simple and cost-effective, making 5-Amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol an ideal choice for use in scientific research.
特性
IUPAC Name |
5-amino-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5OS/c10-5-1-2-6(7(15)3-5)8-13-14-4-11-12-9(14)16-8/h1-4,15H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFBHMKAKYQDAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C2=NN3C=NN=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(3-Butoxy-4-chlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604258.png)

![N-[1-(hydroxymethyl)propyl]-4-iodo-3-methylbenzenesulfonamide](/img/structure/B604261.png)


![N-[1-(hydroxymethyl)propyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B604268.png)


![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604273.png)

![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604276.png)

![1-Acetyl-4-[(3,4-dipropoxyphenyl)sulfonyl]piperazine](/img/structure/B604279.png)
![2-{[(5-Isopropyl-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B604281.png)